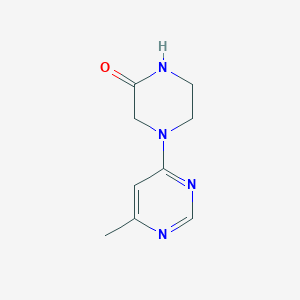

4-(6-Methylpyrimidin-4-yl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

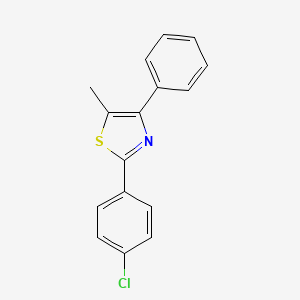

“4-(6-Methylpyrimidin-4-yl)piperazin-2-one” is a chemical compound with the molecular formula C9H12N4O and a molecular weight of 192.222. It contains a six-membered ring with two opposing nitrogen atoms .

Molecular Structure Analysis

The molecule contains a total of 31 bond(s). There are 17 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amine(s) (aromatic), 1 N hydrazine(s), and 1 Pyrimidine(s) .Scientific Research Applications

Anticancer and Antiproliferative Activities

- Synthesized compounds related to "4-(6-Methylpyrimidin-4-yl)piperazin-2-one" have shown significant anticancer and antiproliferative activities. For instance, certain compounds demonstrated better anti-proliferative activities than the drug curcumin against human breast cancer cell lines and human embryonic kidney cells (Parveen et al., 2017).

- Another study synthesized novel derivatives that exhibited good antiproliferative effect against human cancer cell lines, with some compounds showing potential as anticancer agents (Mallesha et al., 2012).

Antibacterial and Antifungal Properties

- Research on novel methylpyrimidine sulfonyl piperazines revealed that some compounds had potent pharmacophores with significant antibacterial and anthelmintic activities (Mohan et al., 2014).

- A study on Schiff base derived from Sulfamerazine showed potent antibacterial and antifungal activity, highlighting the versatility of pyrimidine derivatives in antimicrobial applications (Othman et al., 2019).

Analgesic and Anti-Inflammatory Activities

- Synthesis of new Visnagen and Khellin Furochromone Pyrimidine Derivatives resulted in compounds that displayed promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2011).

Interaction with DNA and Enzyme Inhibition

- Research on the interaction with DNA of unfused aromatic systems containing terminal piperazino substituents suggested that these compounds could form strong intercalation complexes with DNA, which is unusual for their structural class (Wilson et al., 1990).

- A study on novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as antifungal agents revealed that they could fit well in the active site residues of N-myristoltransferase (NMT), indicating their potential as enzyme inhibitors (Alhameed et al., 2020).

Miscellaneous Applications

- Various studies have explored the synthesis and structural characterization of compounds related to "4-(6-Methylpyrimidin-4-yl)piperazin-2-one" for diverse applications, including as cerebral protective agents and receptor inhibitors (Kuno et al., 1992), (Cann et al., 2012).

Mechanism of Action

Target of Action

The primary target of 4-(6-Methylpyrimidin-4-yl)piperazin-2-one is the E. coli DNA gyrase ATP binding site . DNA gyrase is a crucial bacterial topoisomerase II enzyme responsible for the ATP-dependent negative supercoiling of cellular DNA .

Mode of Action

The compound interacts with its target, the DNA gyrase, leading to inhibition of the enzyme’s activity . This interaction disrupts the supercoiling of bacterial DNA, which is essential for various DNA processes, including replication, transcription, and recombination .

Biochemical Pathways

The affected pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the unwinding of DNA, thereby halting DNA replication . This leads to the cessation of bacterial growth and eventually results in bacterial death .

Result of Action

The molecular effect of the compound’s action is the inhibition of DNA gyrase, leading to disruption of DNA replication . On a cellular level, this results in the cessation of bacterial growth and eventually bacterial death .

properties

IUPAC Name |

4-(6-methylpyrimidin-4-yl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-7-4-8(12-6-11-7)13-3-2-10-9(14)5-13/h4,6H,2-3,5H2,1H3,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQACTVVBBIHIPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCNC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Methylpyrimidin-4-yl)piperazin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2953148.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2953150.png)

methanone](/img/structure/B2953157.png)

![(2E)-2-{[(3,5-dimethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2953161.png)

![1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2953162.png)

![1-[(3-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2953163.png)

![N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide](/img/structure/B2953164.png)